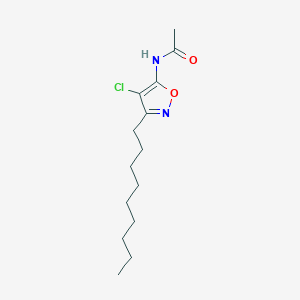
N-(4-Chloro-3-nonyl-1,2-oxazol-5-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-3-nonylisoxazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-nonylisoxazol-5-yl)acetamide typically involves the reaction of 4-chloro-3-nonylisoxazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(4-Chloro-3-nonylisoxazol-5-yl)acetamide can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-nonylisoxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(4-Chloro-3-nonylisoxazol-5-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-nonylisoxazol-5-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-3-nonyl-1,2-oxazol-5-yl)acetamide
- N-(4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide
Uniqueness
N-(4-Chloro-3-nonylisoxazol-5-yl)acetamide is unique due to its specific structural features, such as the presence of the chloro and nonyl groups, which confer distinct chemical and biological properties
Biological Activity
N-(4-Chloro-3-nonyl-1,2-oxazol-5-YL)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Composition:
- IUPAC Name: this compound
- Molecular Formula: C14H23ClN2O2
- Molecular Weight: 286.80 g/mol
- CAS Number: 92088-05-6
| Property | Value |
|---|---|
| Molecular Formula | C14H23ClN2O2 |
| Molecular Weight | 286.80 g/mol |
| IUPAC Name | This compound |
| CAS Number | 92088-05-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate enzyme activity and influence various signaling pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Antimicrobial Activity
Research indicates that N-(4-Chloro-3-nonylisoxazol-5-YL)acetamide exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate efficacy against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .
Key Findings:
- Antibacterial Efficacy: The compound demonstrated strong activity against Gram-positive bacteria due to its structural features that enhance lipophilicity, facilitating cell membrane penetration.
- Comparative Analysis: Similar compounds with halogenated phenyl rings showed heightened antimicrobial activity, suggesting that structural modifications can significantly influence efficacy .
Anticancer Potential
There is ongoing research into the anticancer properties of N-(4-Chloro-3-nonylisoxazol-5-YL)acetamide. Preliminary studies suggest that the compound may exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve interference with cellular proliferation pathways and induction of apoptosis in tumor cells.
Case Studies and Research Findings
- Quantitative Structure–Activity Relationship (QSAR) Analysis:
- In Vitro Testing:
- Therapeutic Applications:
Properties
CAS No. |
92088-05-6 |
|---|---|
Molecular Formula |
C14H23ClN2O2 |
Molecular Weight |
286.80 g/mol |
IUPAC Name |
N-(4-chloro-3-nonyl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C14H23ClN2O2/c1-3-4-5-6-7-8-9-10-12-13(15)14(19-17-12)16-11(2)18/h3-10H2,1-2H3,(H,16,18) |
InChI Key |
GSUFGNOJENSDOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=NOC(=C1Cl)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















